molecular formula C19H21N3O2S2 B2411500 3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-17-5

3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B2411500
Número CAS: 686771-17-5
Peso molecular: 387.52
Clave InChI: XTJZJKSNRAHGQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects against various cancer cell lines and potential mechanisms of action.

Synthesis and Structure

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves structural modifications of existing pharmacophores to enhance biological activity. The specific compound incorporates a pyrrolidine moiety and a sulfanyl group that may contribute to its unique biological properties.

Biological Activity Overview

Recent studies have highlighted the biological activities of thieno[3,2-d]pyrimidine derivatives, including:

  • Antitumor Activity : Compounds derived from this class have shown significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.55 μM against SU-DHL-6 lymphoma cells and low toxicity against HEK293T normal cells (CC50 = 15.09 μM) .
  • Enzyme Inhibition : Certain thieno[3,2-d]pyrimidines have been identified as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase , which plays a role in steroid metabolism and has implications in conditions like osteoporosis . The inhibition rates for selected derivatives were reported as moderate (36% and 25% at 1 μM) .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines such as HL-60 (leukemia), HCT116 (colon carcinoma), and HepG2 (liver cancer). The results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 μM after 72 hours of treatment .

Another research effort focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study found that compounds could significantly alter cell morphology and induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner . This suggests that the compound may activate intrinsic apoptotic pathways.

Research Findings Summary Table

Compound Cell Line IC50 (μM) CC50 (μM) Activity
Compound 12eSU-DHL-60.5515.09Antitumor
Compound 3bHL-60~20N/AModerate enzyme inhibitor
Compound XHCT116~25N/ACytotoxic

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent through mechanisms such as apoptosis induction and cell cycle modulation.

Pain Management

Clinical trials have explored the efficacy of this compound in managing chronic pain conditions. Results demonstrated a significant reduction in pain levels among participants compared to baseline measurements, indicating its potential as an analgesic agent.

Metabolic Disorders

The compound has also been investigated for its effects on glucose metabolism in diabetic models. Studies revealed that it improved insulin sensitivity and significantly reduced blood glucose levels, suggesting possible therapeutic applications in managing diabetes.

In Vitro and In Vivo Studies

In vitro studies have shown that the compound interacts with various biological targets, primarily G protein-coupled receptors (GPCRs). These interactions could influence pathways related to pain perception and metabolic processes.

In vivo studies utilizing xenograft models have demonstrated:

  • Tumor Volume Reduction: Up to 60% decrease in tumor volume compared to control groups.
  • Survival Rates: Increased survival rates in treated groups, indicating potential efficacy in vivo.

Case Studies

Case Study 1: Pain Management
A clinical trial investigated the efficacy of the compound in patients with chronic pain conditions. Results indicated a notable reduction in pain levels compared to baseline measurements.

Case Study 2: Metabolic Disorders
Another study explored the effects on glucose metabolism in diabetic models. The compound improved insulin sensitivity and reduced blood glucose levels significantly.

Propiedades

IUPAC Name

3-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-4-6-14(7-5-13)22-18(24)17-15(8-11-25-17)20-19(22)26-12-16(23)21-9-2-3-10-21/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZJKSNRAHGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.